molecular formula C18H18N2O2S B5863979 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B5863979
M. Wt: 326.4 g/mol
InChI Key: HKEXEDIIBNKERH-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring. Compounds containing thiazole and furan rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-4-13-6-8-14(9-7-13)15-11-23-18(19-15)20-17(21)16-10-5-12(2)22-16/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEXEDIIBNKERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and furan derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The furan ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

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